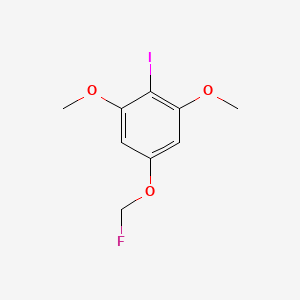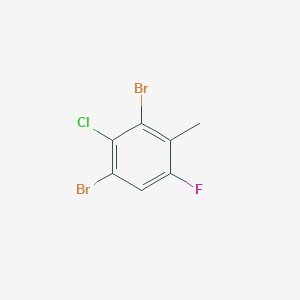
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzene (toluene) using bromine, chlorine, and fluorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the halogen atoms are introduced sequentially.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and advanced separation techniques further enhances the production efficiency.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1,3-Dibromo-5-fluorobenzene
- 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Uniqueness
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H4Br2ClF |
|---|---|
分子量 |
302.36 g/mol |
IUPAC名 |
1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3 |
InChIキー |
XGMIFGHPALKYOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1F)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


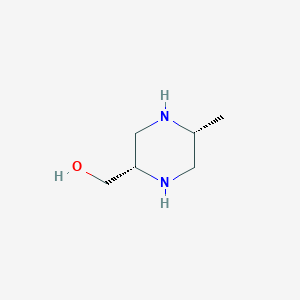
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)

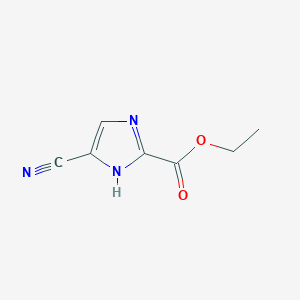


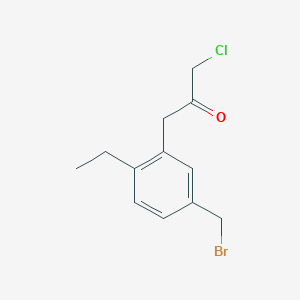




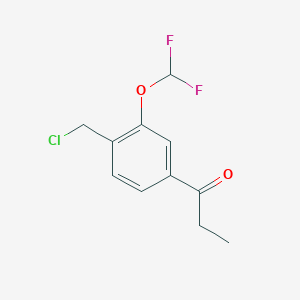
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
